molecular formula C14H12FN3O2 B2679652 N-(3-fluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 498560-25-1

N-(3-fluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2679652
CAS No.: 498560-25-1
M. Wt: 273.267
InChI Key: UQYWUAWDVDFEJO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acylating agent.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using fluorinating agents such as Selectfluor.

    Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction where the pyridinylmethyl group is introduced to the ethanediamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups may enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(3-bromophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(3-methylphenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide

Uniqueness

N-(3-fluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-4-1-5-12(7-11)18-14(20)13(19)17-9-10-3-2-6-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYWUAWDVDFEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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